3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by its unique structure, which includes a pyrrole ring, a phenethylamine moiety, and methoxy groups. It is closely related to other phenethylamine derivatives, which are known for their diverse biological activities.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-4-7-16(8-5-14)23-20(24)13-17(21(23)25)22-11-10-15-6-9-18(26-2)19(12-15)27-3/h4-9,12,17,22H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGBRNLERRAQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 4-methylphenylhydrazine to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at specific receptors, leading to changes in neurotransmitter release and signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features and biological activities.
Mescaline: Another phenethylamine derivative known for its psychoactive properties.
3-Methoxytyramine: A compound with structural similarities and potential biological activities.
Uniqueness
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
